4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a triazole ring, a nitrophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-nitrobenzaldehyde with 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- **4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can result in different biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H6F3N5O2S |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
4-[(E)-(2-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H6F3N5O2S/c11-10(12,13)8-15-16-9(21)17(8)14-5-6-3-1-2-4-7(6)18(19)20/h1-5H,(H,16,21)/b14-5+ |
InChI Key |
ZEYNACLITBLICX-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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